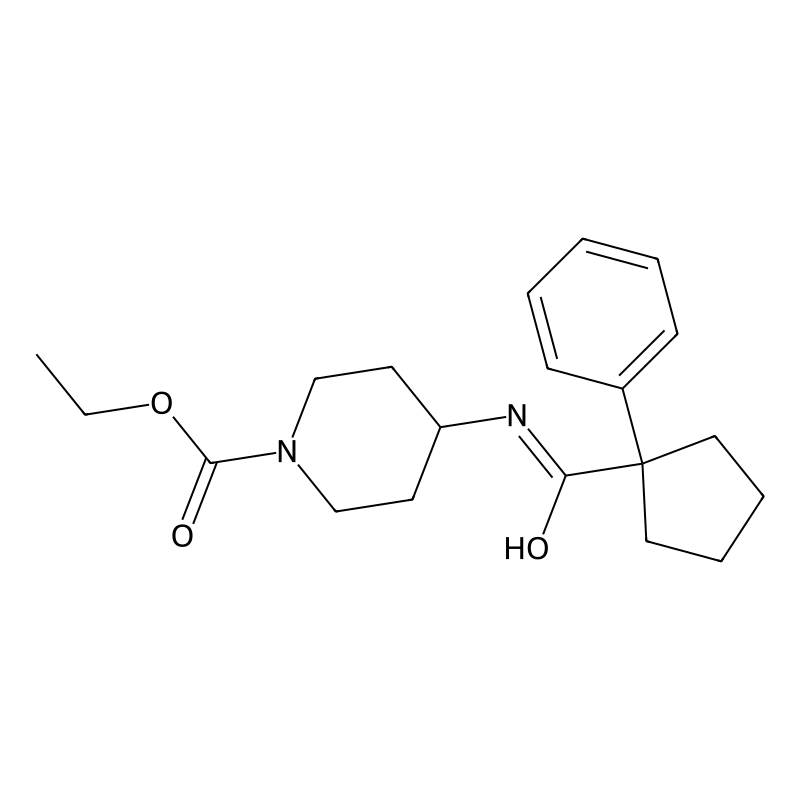

Ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate is a complex organic compound characterized by its unique structural features, which include a piperidine ring, a carbonyl group, and a phenylcyclopentyl moiety. Its molecular formula is C20H28N2O, and it has a molecular weight of 344.46 g/mol . The compound is notable for its potential applications in medicinal chemistry and as a chemical probe in biological research.

The chemical reactivity of ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, leading to the formation of various derivatives.

- Amide Formation: The carbonyl group can react with amines to form amides, which can further participate in condensation reactions.

- Ester Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

These reactions highlight the compound's versatility in synthetic applications.

Research indicates that ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate may possess significant biological activities. Preliminary studies suggest potential effects on:

- Neurotransmitter Modulation: Compounds with similar structures have been shown to influence neurotransmitter systems, indicating possible applications in treating neurological disorders.

- Anti-inflammatory Properties: Similar compounds have been investigated for their anti-inflammatory effects, suggesting that this compound may also exhibit such activity.

Further pharmacological studies are needed to elucidate its specific biological mechanisms and therapeutic potential.

The synthesis of ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate typically involves several key steps:

- Formation of the Piperidine Ring: Starting from commercially available piperidine derivatives, the ring structure is established.

- Introduction of the Carbonyl Group: This can be achieved through acylation reactions using suitable acyl chlorides or anhydrides.

- Coupling with Phenylcyclopentane: The phenylcyclopentane moiety is introduced via nucleophilic substitution or coupling reactions.

- Esters Formation: Finally, the carboxylic acid derivative is converted into the ethyl ester through esterification reactions.

These multi-step synthetic pathways allow for the customization of the compound's properties for specific applications .

Ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate has several potential applications:

- Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting various diseases, particularly those involving neurological pathways.

- Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in biological studies, helping to elucidate enzyme mechanisms or receptor interactions.

- Synthetic Intermediates: The compound can act as an intermediate in synthesizing more complex molecules with desired pharmacological properties.

Studies focusing on the interactions of ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate with biological targets are crucial for understanding its mechanism of action. Interaction studies may involve:

- Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.

- In Vitro Assays: Conducting assays to assess its biological activity in cell lines or animal models.

- Structure-Activity Relationship Studies: Analyzing how changes in structure affect biological activity and interaction profiles.

These studies will provide insights into its therapeutic potential and guide further development.

Ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate shares structural similarities with several compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-phenypiperidine-4-carboxylate | C14H19NO2 | Known for its analgesic properties; structurally simpler than ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate. |

| Ethoxycarbonylpiperidine | C10H17NO2 | Contains an ethoxy group; used in various synthetic applications but lacks the phenolic structure. |

| N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide | C19H16ClFN4O3 | A more complex structure with multiple functional groups; potential anti-inflammatory agent but different pharmacological profile. |

Uniqueness

The uniqueness of ethyl 4-((phenylcyclopentyl)carbonylamino)piperidinecarboxylate lies in its combination of a piperidine ring with a phenolic cyclopentane moiety and a carbonamide group, which may confer distinct pharmacological properties not found in simpler analogs. Its potential as a versatile scaffold for drug development makes it particularly valuable in medicinal chemistry research.